molecular formula C26H24N2 B1601067 N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 78888-06-9

N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B1601067
CAS No.: 78888-06-9
M. Wt: 364.5 g/mol
InChI Key: ONKCIMOQGCARHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine involves several steps. One common method includes the reaction of biphenyl-4,4’-diyl bis(phenylamine) with m-tolylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve sublimation techniques to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

N4,N4’-Di-m-tolyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives .

Properties

IUPAC Name

3-methyl-N-[4-[4-(3-methylanilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2/c1-19-5-3-7-25(17-19)27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-26-8-4-6-20(2)18-26/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKCIMOQGCARHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550622
Record name N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78888-06-9
Record name N~4~,N~4'~-Bis(3-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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